molecular formula C13H11BrN2O3 B2439819 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 2093387-36-9

3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No. B2439819
CAS RN: 2093387-36-9
M. Wt: 323.14 g/mol
InChI Key: SCZFMUWTABGOGF-UHFFFAOYSA-N
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Description

“3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H11BrN2O3 . The molecular weight is 323.15 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 323.15 . The boiling point is predicted to be 588.0±50.0 °C , and the density is predicted to be 1.688±0.06 g/cm3 .

Scientific Research Applications

1. Chiral Separation and Analytical Applications

  • The enantiomeric resolution of stereomers related to compounds similar to 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione was achieved using a Chiralpak IA column, highlighting its potential application in chiral separation and analysis. The chiral recognition mechanism was primarily driven by hydrogen bonding and π–π interactions, which could be relevant for the study of similar compounds (Ali et al., 2016).

2. Structural Analysis in Pharmaceutical Research

  • Lenalidomide, a compound structurally related to this compound, was analyzed using single-crystal X-ray diffraction. This study is significant for understanding the molecular conformation and crystal packing, which is essential in the development and analysis of pharmaceuticals (Ravikumar & Sridhar, 2009).

3. Exploration of Biological Activity

  • Research into analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound similar in structure, showed significant inhibition of human placental aromatase. This suggests potential applications of similar compounds in the study of estrogen biosynthesis and related diseases (Leung et al., 1987).

4. Development of Herbicides

  • Phthalimide derivatives, which include structural elements similar to this compound, have been explored for their herbicidal activities. These compounds showed significant efficacy and could be a basis for developing novel herbicides targeting specific plant enzymes (Gao et al., 2019).

5. Anticonvulsant Property Research

  • Studies on derivatives of pyrrolidine-diones, related to the chemical structure , revealed promising anticonvulsant properties. These findings could guide further research into the development of new antiepileptic drugs (Obniska, Rzepka, & Kamiński, 2012).

Safety and Hazards

The safety information for “3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

3-(7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZFMUWTABGOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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